molecular formula C11H13F B3315820 3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene CAS No. 951895-44-6

3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene

Cat. No.: B3315820
CAS No.: 951895-44-6
M. Wt: 164.22 g/mol
InChI Key: LPMSMBLZEDMCHJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene ( 951895-44-6) is an organic compound with the molecular formula C11H13F and a molecular weight of 164.22 . This compound features a fluorinated and methyl-substituted phenyl ring attached to a methyl-substituted propene chain, making it a versatile building block in organic synthesis and medicinal chemistry research. While specific applications for this exact compound are not detailed in the available literature, its structure suggests it is primarily valued as a key synthetic intermediate. Compounds with similar fluoro- and methyl-substituted aromatic systems are frequently employed in the research and development of pharmaceuticals and other complex organic molecules, often serving as precursors in multi-step synthetic routes . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-methyl-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)11(12)7-10/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMSMBLZEDMCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 3 3 Fluoro 4 Methylphenyl 2 Methyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual nuclei. For a molecule such as 3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its structure.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, benzylic, vinylic, and methyl protons. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

The aromatic region is expected to show three distinct multiplets corresponding to the three protons on the substituted phenyl ring. The vinylic protons of the terminal =CH₂ group are chemically non-equivalent and are anticipated to appear as separate signals. The benzylic CH₂ protons and the two methyl groups (one vinylic, one aromatic) are also expected to produce unique resonances.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-H (H2)6.95 - 7.05Doublet of doublets (dd)JH-H ≈ 8.0, JH-F ≈ 10.0
Ar-H (H5)6.85 - 6.95Doublet (d)JH-H ≈ 8.0
Ar-H (H6)6.75 - 6.85Doublet of doublets (dd)JH-H ≈ 8.0, JH-F ≈ 2.0
=CH₂ (vinylic)4.80 - 4.90Singlet (s) or narrow multiplet-
=CH₂ (vinylic)4.70 - 4.80Singlet (s) or narrow multiplet-
Ar-CH₂-3.25 - 3.35Singlet (s)-
Ar-CH₃2.20 - 2.30Singlet (s)-
=C-CH₃1.70 - 1.80Singlet (s)-

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the lack of symmetry, each of the 11 carbon atoms in this compound is expected to be chemically unique, resulting in 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts are predictable based on hybridization and substituent effects. The aromatic carbons resonate between 110-165 ppm, with the carbon directly bonded to fluorine (C3) showing a large chemical shift and a strong one-bond C-F coupling constant (¹JC-F). The alkene carbons appear in the 110-150 ppm range, while the aliphatic methyl and methylene carbons resonate at higher fields (lower ppm values).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
=C (CH₃)- (C2')140 - 145No
Ar-C -F (C3)160 - 164¹JC-F (large)
Ar-C -CH₂ (C1)135 - 140³JC-F (small)
Ar-C -CH₃ (C4)125 - 130²JC-F (medium)
Ar-C H (C5)128 - 132³JC-F (small)
Ar-C H (C6)122 - 126⁴JC-F (small)
=C H₂ (C1')112 - 116No
Ar-C H (C2)114 - 118²JC-F (medium)
Ar-C H₂-40 - 45No
Ar-C H₃20 - 25No
=C-C H₃15 - 20No

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. quimicaorganica.orglibretexts.org The spectrum for this compound would show a single primary resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment within the aromatic ring. spectrabase.comnih.gov This resonance would be split into a complex multiplet due to coupling with the ortho and meta protons on the phenyl ring (H2 and H5). This technique is invaluable for confirming the presence and electronic environment of fluorine in the molecule. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in the table above to its corresponding carbon signal (e.g., Ar-CH₃ protons to the Ar-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. Expected key correlations include:

The benzylic (Ar-CH₂-) protons correlating to the vinylic carbons (=C(CH₃)- and =CH₂) and the aromatic carbons (C1, C2, C6).

The aromatic methyl protons (Ar-CH₃) correlating to the aromatic carbons C3, C4, and C5.

The vinylic methyl protons (=C-CH₃) correlating to the vinylic carbons C1' and C2'.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pitt.edu

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. These include C-H stretches for the aromatic, vinylic, and aliphatic groups, as well as C=C double bond stretches for both the alkene and the aromatic ring. A strong absorption band due to the C-F bond stretch is also a key diagnostic feature. The out-of-plane C-H bending region can help confirm the substitution pattern of the alkene and the aromatic ring. libretexts.org

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H StretchAromatic & Vinylic3020 - 3100Medium
C-H StretchAliphatic (CH₃, CH₂)2850 - 2960Medium-Strong
C=C StretchAlkene~1650Medium
C=C StretchAromatic Ring~1600, ~1500Medium-Strong
C-F StretchAryl-Fluoride1100 - 1300Strong
=C-H Bend (out-of-plane)1,1-disubstituted alkene~890Strong

Attenuated Total Reflectance (ATR) is a modern sampling technique for IR spectroscopy that simplifies the analysis of liquid and solid samples. Instead of passing the infrared beam directly through the sample, ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. This method requires minimal to no sample preparation, making it a rapid and efficient way to obtain the vibrational spectrum of this compound. The predicted data in the table above would typically be acquired using an ATR-FTIR spectrometer. spectrabase.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a chemical formula of C₁₁H₁₃F, the nominal molecular weight is 164 g/mol . Mass spectrometry provides not only the mass of the molecular ion but also a unique fragmentation pattern that serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI).

The EI-MS process generates a molecular ion (M⁺•) and a series of characteristic fragment ions. The analysis of this fragmentation pattern is critical for structural elucidation. For this compound, the fragmentation is expected to proceed through several predictable pathways, including benzylic cleavage, which is a highly favored process.

Expected Fragmentation Pathways:

Molecular Ion (M⁺•): The intact molecule with one electron removed, appearing at an m/z corresponding to the molecular weight.

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the propene group to form a stable, resonance-stabilized cation.

Tropylium Ion Formation: Rearrangement of the benzylic cation to a stable tropylium-like ion.

Other Fragments: Ions corresponding to the fluoro-methylphenyl group and smaller fragments from the aliphatic chain.

The following table outlines the predicted key fragments for this compound in a standard 70 eV electron ionization mass spectrum.

Predicted m/zProposed Fragment IonProposed Neutral Loss
164[C₁₁H₁₃F]⁺• (Molecular Ion)-
149[C₁₀H₁₀F]⁺•CH₃
123[C₈H₈F]⁺•C₃H₅
109[C₇H₆F]⁺•C₄H₇

GC-MS is also paramount for assessing the purity of a sample by separating the target compound from any starting materials, byproducts, or residual solvents. The relative peak areas in the resulting chromatogram can be used to estimate the purity level.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of compounds in complex matrices. While GC-MS is well-suited for volatile compounds, LC-MS is preferred for less volatile or thermally unstable molecules. For this compound, LC-MS could be employed using a reversed-phase column and an ionization source such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), although the latter is less common for nonpolar hydrocarbons.

The primary advantage of LC-MS/MS is its selectivity and sensitivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode. In an MRM experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of certainty in identification and quantification, even at very low concentrations.

The table below illustrates a hypothetical MRM setup for the quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound165.1 [M+H]⁺149.115
This compound165.1 [M+H]⁺123.125

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. While nominal mass spectrometry might not distinguish between C₁₁H₁₃F and other potential formulas with a mass of 164, HRMS can easily differentiate them.

The theoretical monoisotopic mass of this compound (C₁₁H₁₃F) is 164.1001 Da. An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition.

The following table demonstrates how HRMS distinguishes the target compound from other potential isobaric formulas.

Molecular FormulaTheoretical Exact Mass (Da)Mass Difference from C₁₁H₁₃F (mDa)
C₁₁H₁₃F164.10010.00
C₁₀H₁₂O₂164.0837-16.4
C₉H₁₂N₂O164.0950-5.1
C₁₂H₁₆160.1252-3.97

X-ray Diffraction Studies for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Since this compound is likely a liquid or low-melting solid, direct analysis by single-crystal X-ray diffraction is not feasible. Therefore, a suitable crystalline derivative must be synthesized. This can often be achieved by reacting the double bond of the propene group to introduce functionality that promotes crystallization (e.g., through dihydroxylation or epoxidation).

Once suitable crystals of a derivative are grown, they are analyzed using an X-ray diffractometer. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise information about bond lengths, bond angles, and torsional angles. This data provides unequivocal proof of the molecular connectivity and stereochemistry.

The table below shows representative crystallographic data that would be obtained from an X-ray diffraction study of a hypothetical crystalline derivative.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95.2°
Volume (V)1230 ų
Calculated Density (Dx)1.35 g/cm³
R-factor (R₁)<0.05

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of chemical compounds, providing the means to separate components of a mixture and assess the purity of the target substance. Besides GC and LC coupled with mass spectrometry, standalone chromatographic techniques are routinely used.

Gas Chromatography (GC): Utilizing a Flame Ionization Detector (FID), GC is a robust and reliable method for determining the purity of volatile compounds. The compound is separated on a capillary column, and the FID provides a response that is proportional to the mass of carbon in the analyte. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For this compound, a reversed-phase method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). Detection is typically performed with an ultraviolet (UV) detector, which would monitor the absorbance of the phenyl ring.

The following table summarizes the typical parameters for these chromatographic methods.

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorInformation Obtained
GC5% Phenyl Polysiloxane (DB-5)Helium or HydrogenFlame Ionization (FID)Retention Time, Peak Area (% Purity)
HPLCOctadecylsilane (C18)Acetonitrile/Water GradientUltraviolet (UV) @ 254 nmRetention Time, Peak Area (% Purity)

Applications of 3 3 Fluoro 4 Methylphenyl 2 Methyl 1 Propene As a Building Block in Complex Organic Synthesis

Role as an Intermediate in the Synthesis of Advanced Organic Scaffolds

3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene serves as a valuable precursor for the synthesis of more complex molecular architectures. The presence of both an alkene and a functionalized benzene (B151609) ring allows for a stepwise or concerted elaboration into a variety of advanced organic scaffolds. For instance, the alkene can be transformed into other functional groups, which can then participate in cyclization reactions or coupling processes to build intricate molecular frameworks.

The fluorinated phenyl ring is a common feature in many biologically active molecules, and this building block provides a convenient entry point for the incorporation of this motif. The methyl group on the aromatic ring can also be functionalized, further increasing the synthetic utility of this intermediate. While specific examples of its direct use in the synthesis of named advanced organic scaffolds are not extensively documented in publicly available literature, its structural components are present in various pharmaceutical and agrochemical compounds, suggesting its potential as a key intermediate.

Derivatization Strategies for Diverse Functional Groups

The chemical structure of this compound allows for a wide range of derivatization reactions to introduce diverse functional groups.

The alkene moiety is the primary site for the introduction of heteroatoms. A variety of well-established organic reactions can be employed for this purpose.

Oxygen: The double bond can undergo oxidation to introduce oxygen-containing functional groups. For example, epoxidation followed by ring-opening can lead to diols. Ozonolysis can cleave the double bond to form a ketone and formaldehyde.

Nitrogen: Amination reactions, such as hydroamination or aminohydroxylation, can be used to introduce nitrogen-containing groups.

Sulfur: Thiol-ene reactions can be utilized to introduce sulfur-containing moieties.

Table 1: Potential Reactions for Heteroatom Introduction
Reaction TypeReagentsFunctional Group Introduced
Epoxidationm-CPBAOxirane
DihydroxylationOsO4, NMODiol
Ozonolysis1. O3, 2. DMSKetone
Thiol-ene ReactionRSH, AIBNSulfide

The derivatized forms of this compound can serve as precursors for the construction of various carbocyclic and heterocyclic systems, which are core structures in many bioactive molecules.

Carbocyclic Systems: The alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction (if appropriately activated) or [2+2] cycloadditions, to form four- and six-membered rings.

Heterocyclic Systems: The introduction of heteroatoms, as described above, opens up numerous possibilities for the synthesis of heterocycles. For example, an epoxide derivative can react with nucleophiles to form five- or six-membered heterocyclic rings. A diol can be used to form cyclic ethers or acetals. The formation of an enone from the alkene could be a precursor to pyrazoles or other nitrogen-containing heterocycles.

Stereoselective Transformations Utilizing the Alkene Moiety

The prochiral nature of the double bond in this compound allows for the application of stereoselective reactions to create chiral centers with high enantiomeric or diastereomeric purity. These transformations are crucial in the synthesis of chiral drugs and other biologically active molecules.

Examples of potential stereoselective transformations include:

Asymmetric Epoxidation: Using chiral catalysts, such as those employed in the Sharpless or Jacobsen epoxidation, can lead to the formation of a specific enantiomer of the corresponding epoxide.

Asymmetric Dihydroxylation: The use of chiral ligands with osmium tetroxide can produce chiral diols with high enantioselectivity.

Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate the double bond to create a chiral center at the 2-position of the propane (B168953) chain.

Table 2: Examples of Potential Stereoselective Transformations
TransformationCatalyst/Reagent SystemChiral Product
Asymmetric EpoxidationSharpless Catalyst (e.g., Ti(O-iPr)4, DET)Chiral Epoxide
Asymmetric DihydroxylationAD-mix-βChiral Diol
Asymmetric HydrogenationChiral Rhodium or Ruthenium CatalystChiral Alkane

Synthesis of Structural Analogues for Comparative Studies

This compound is a valuable starting material for the synthesis of structural analogues of known bioactive compounds. By systematically modifying the structure of a lead compound, researchers can perform comparative studies to understand structure-activity relationships (SAR) and optimize pharmacological properties.

The fluorine atom and the methyl group on the phenyl ring are particularly amenable to modification. For example, the fluorine atom can be replaced with other halogens or hydrogen to study the effect of electronics and lipophilicity on biological activity. The methyl group can be replaced with other alkyl groups or functional groups to probe steric and electronic effects.

For instance, in the development of novel therapeutic agents, a series of analogues can be synthesized from this building block, where the 3-fluoro-4-methylphenyl group is kept constant, while the rest of the molecule is varied. These analogues can then be tested in biological assays to identify the most potent and selective compounds.

Stereochemical and Conformational Investigations of 3 3 Fluoro 4 Methylphenyl 2 Methyl 1 Propene and Its Derivatives

Chiral Synthesis and Resolution Strategies

The synthesis of enantiomerically enriched 3-(3-fluoro-4-methylphenyl)-2-methyl-1-propene can be approached through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis: Transition metal-catalyzed asymmetric allylic substitution reactions represent a powerful tool for the enantioselective synthesis of chiral allylic compounds. nih.govacs.orgucla.edunih.govacs.org For a molecule like this compound, a plausible strategy would involve the use of a prochiral precursor and a chiral catalyst. For instance, a palladium-catalyzed asymmetric allylic alkylation could be employed.

Another approach is the use of chiral diene-ligated rhodium or iridium catalysts for the asymmetric synthesis of allylic fluorides, which could be adapted for the synthesis of related chiral structures. nih.govacs.org

Resolution Strategies: Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org For this compound, enzymatic kinetic resolution, for example using lipases, could be a viable option, as these enzymes are known to be effective for a wide range of substrates. wikipedia.org

Chiral resolution can also be achieved by converting the enantiomers into a mixture of diastereomers by reaction with a chiral derivatizing agent. wikipedia.org These diastereomers can then be separated by conventional techniques like chromatography or crystallization. wikipedia.org Following separation, the chiral auxiliary can be removed to yield the pure enantiomers.

A summary of potential chiral synthesis and resolution strategies is presented in the table below.

StrategyDescriptionKey Considerations
Asymmetric Synthesis
Palladium-Catalyzed Asymmetric Allylic AlkylationUtilizes a prochiral precursor and a chiral palladium catalyst to stereoselectively form the desired enantiomer.Choice of chiral ligand is crucial for high enantioselectivity.
Rhodium/Iridium-Catalyzed Asymmetric Allylic FluorinationWhile focused on fluoride (B91410) introduction, the principles can be adapted for the synthesis of related chiral allylic compounds using chiral diene ligands. nih.govacs.orgRequires careful selection of the metal catalyst and chiral ligand.
Resolution Strategies
Kinetic ResolutionEmploys a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture. wikipedia.orgThe efficiency depends on the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers.
Enzymatic Kinetic ResolutionUses enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer. wikipedia.orgMild reaction conditions and often high enantioselectivity.
Diastereomeric ResolutionInvolves the reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which are then separated. wikipedia.orgThe choice of resolving agent and the separation technique (e.g., crystallization, chromatography) are critical.

Diastereoselectivity and Enantioselectivity in Reactions Involving the Compound

Reactions involving this compound can exhibit diastereoselectivity and enantioselectivity, particularly in addition reactions to the double bond or reactions at the allylic position.

Diastereoselectivity: In reactions that create a new stereocenter, the existing stereocenter (if the starting material is enantiopure) can influence the stereochemical outcome at the new center, leading to diastereomers in unequal amounts. For example, in the epoxidation of an enantiomerically enriched sample of this compound, the approach of the oxidizing agent can be sterically hindered by the substituted phenyl group, leading to the preferential formation of one diastereomer.

Enantioselectivity: Enantioselective reactions of prochiral alkenes are a cornerstone of modern organic synthesis. fiveable.me In the case of this compound, if the starting material is achiral, reactions such as asymmetric dihydroxylation or asymmetric hydrogenation using a chiral catalyst can lead to the formation of enantiomerically enriched products. The choice of the chiral catalyst and reaction conditions are paramount in achieving high enantioselectivity. For instance, rhodium-catalyzed asymmetric cyclopropanation has been shown to be highly effective for the synthesis of trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

The table below outlines some potential stereoselective reactions involving this compound.

Reaction TypeStereoselectivityControlling Factors
EpoxidationDiastereoselective (if starting material is chiral)Steric hindrance from the existing stereocenter directing the approach of the epoxidizing agent.
Asymmetric DihydroxylationEnantioselective (if starting material is achiral)The chiral ligand on the osmium catalyst (e.g., AD-mix-α or AD-mix-β) determines the facial selectivity.
Asymmetric HydrogenationEnantioselective (if starting material is achiral)The chiral phosphine (B1218219) ligand on the metal catalyst (e.g., Rhodium or Ruthenium) controls the stereochemical outcome.
Asymmetric CyclopropanationDiastereoselective and EnantioselectiveThe chiral ligand on the metal catalyst (e.g., Rhodium or Copper) influences both the relative and absolute stereochemistry of the resulting cyclopropane. organic-chemistry.org

Spectroscopic Methods for Determination of Stereoisomeric Ratios

Several spectroscopic techniques are instrumental in determining the ratio of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different chemical and physical properties and thus exhibit distinct NMR spectra. magritek.com For enantiomers, which have identical spectra in an achiral environment, the use of a chiral derivatizing agent or a chiral solvating agent can induce diastereomeric interactions, leading to separable signals in the NMR spectrum. wikipedia.orgreddit.com

Specifically, ¹⁹F NMR can be particularly useful due to the presence of the fluorine atom in this compound. The fluorine nucleus is highly sensitive, and its chemical shift can be influenced by the chiral environment, potentially allowing for the direct observation of enantiomers in the presence of a chiral solvating agent. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for separating and quantifying enantiomers. ntu.edu.sgphenomenex.comchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. ntu.edu.sgphenomenex.com By integrating the peak areas in the chromatogram, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be accurately determined.

The following table summarizes the key spectroscopic methods for determining stereoisomeric ratios.

MethodPrincipleApplication to this compound
NMR Spectroscopy Diastereomers have distinct spectra. Enantiomers can be distinguished using chiral additives. magritek.comwikipedia.orgreddit.com¹H and ¹³C NMR can differentiate diastereomers. ¹⁹F NMR may offer enhanced resolution. Use of chiral solvating agents can enable the determination of enantiomeric excess.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. ntu.edu.sgphenomenex.comchiralpedia.comA suitable chiral column can be used to separate and quantify the enantiomers, providing a direct measure of enantiomeric purity.

Computational Modeling of Stereoisomeric Conformations and Stabilities

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and relative stabilities of stereoisomers. nih.govacs.orgarxiv.org For a flexible molecule like this compound, computational methods can provide valuable insights into its three-dimensional structure.

A conformational search can be performed to identify the low-energy conformers for each stereoisomer. nih.govacs.org Subsequent geometry optimization and frequency calculations at a higher level of theory can provide accurate relative energies, Gibbs free energies, and vibrational frequencies for these conformers. nih.govarxiv.org The inclusion of solvent effects, often through a polarizable continuum model (PCM), is important for obtaining results that are relevant to solution-phase behavior. nih.gov

The influence of the fluorine substituent on the conformational preferences can be analyzed in detail. Factors such as electrostatic interactions, hyperconjugation, and steric effects can all play a role in determining the most stable conformations. nih.govresearchgate.net The results from these computational studies can help in rationalizing the outcomes of stereoselective reactions and in understanding the interactions of the molecule with chiral environments.

The table below outlines the general workflow for computational modeling of the stereoisomers of this compound.

Computational StepPurposeExpected Outcome
Conformational Search To identify all possible low-energy conformations for each stereoisomer. nih.govacs.orgA set of initial geometries for further optimization.
Geometry Optimization To find the minimum energy structure for each conformer. nih.govarxiv.orgOptimized 3D structures and their relative energies.
Frequency Calculations To confirm that the optimized structures are true minima and to calculate thermodynamic properties. arxiv.orgVibrational frequencies, zero-point energies, and Gibbs free energies.
Solvation Modeling To account for the effect of the solvent on conformational stability. nih.govMore accurate relative energies in solution.

Structure Reactivity Relationship Studies of Substituted Phenyl Propene Systems

Influence of Fluoro- and Methyl Substituents on Electronic and Steric Effects

The electronic character of the aromatic ring in 3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene is determined by the combined influence of its two substituents: a fluoro group at position 3 and a methyl group at position 4. These groups exert both inductive and resonance effects, which either donate or withdraw electron density from the ring. lumenlearning.com

Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds. lumenlearning.com Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. lumenlearning.comlibretexts.org Conversely, alkyl groups like methyl are electron-donating through induction (+I). libretexts.org

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org The fluorine atom, possessing lone pairs of electrons, can donate electron density to the ring via resonance (+R). libretexts.org However, for halogens, the inductive effect is generally stronger than the resonance effect. libretexts.org The methyl group exhibits a weaker, electron-donating effect through hyperconjugation, which is often considered a type of resonance effect.

From a steric perspective, neither the fluoro nor the methyl group is exceptionally bulky. However, their presence on the ring does create a specific three-dimensional profile that can influence the approach of reactants to both the aromatic ring and the adjacent alkene side chain.

Table 1. Electronic Effects of Substituents
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Fluoro (-F)3 (meta)Strongly Withdrawing (-I)Weakly Donating (+R)Net Electron Withdrawing (Deactivating)
Methyl (-CH₃)4 (para)Weakly Donating (+I)Donating (Hyperconjugation)Electron Donating (Activating)

Impact of Aromatic Ring Substitution on Alkene Reactivity

The substituents on the phenyl ring directly influence the reactivity of the 2-methyl-1-propene double bond, particularly in electrophilic addition reactions. This influence is twofold, affecting both the initial nucleophilic attack of the alkene and the stability of the resulting intermediate. stackexchange.com

First, the π-electron cloud of the alkene is in conjugation with the aromatic ring. stackexchange.com The net electron-withdrawing character of the 3-fluoro-4-methylphenyl group slightly reduces the electron density of the C=C double bond. This can decrease the alkene's nucleophilicity, potentially slowing the rate of its attack on an electrophile compared to a system with an unsubstituted phenyl ring. stackexchange.com

Second, and often more significantly, is the effect on the stability of the carbocation intermediate formed during electrophilic addition. The attack of an electrophile (E⁺) on the terminal carbon of the propene chain generates a tertiary benzylic carbocation. The stability of this intermediate is paramount to the reaction's activation energy. stackexchange.com

The methyl group at the para position is ideally located to stabilize the positive charge of the benzylic carbocation through its electron-donating inductive and hyperconjugation effects.

The fluoro group at the meta position exerts a destabilizing influence on the carbocation due to its strong electron-withdrawing inductive effect.

Comparison with Related Aromatic Alkene Systems

To contextualize the reactivity of this compound, it is useful to compare it with structurally related compounds. Aromatic rings are generally less reactive toward electrophiles than simple alkenes due to the stability conferred by aromaticity. pressbooks.pub However, the presence of the phenyl group can significantly influence the reactivity of an adjacent double bond.

Table 2. Qualitative Reactivity Comparison in Electrophilic Addition
CompoundKey FeaturesPredicted Relative Reactivity
3-Phenyl-2-methyl-1-propeneUnsubstituted phenyl group. Baseline for comparison.Baseline
3-(4-Methylphenyl)-2-methyl-1-propeneElectron-donating methyl group enhances ring nucleophilicity and strongly stabilizes the carbocation.Higher
3-(3-Fluorophenyl)-2-methyl-1-propeneStrongly electron-withdrawing fluoro group deactivates the ring and destabilizes the carbocation.Lower
This compound Competing effects: destabilizing -F group and stabilizing -CH₃ group.Intermediate; likely lower than baseline due to the dominant -F inductive effect.

The comparison suggests that the specific substitution pattern on the phenyl ring is a critical determinant of alkene reactivity. While electron-donating groups generally enhance reactivity, electron-withdrawing groups diminish it. The title compound represents a case where these opposing influences are in direct competition.

Quantitative Structure-Reactivity Relationships (QSAR) in Mechanistic Contexts

Quantitative Structure-Reactivity Relationship (QSAR) studies provide a mathematical framework for correlating a compound's chemical structure with its reactivity. For a series of substituted phenyl-propene systems, a QSAR model could be developed to predict reaction rates or equilibrium constants based on physicochemical descriptors of the substituents. nih.gov

The goal is to derive an equation that links reactivity to parameters representing the electronic, steric, and hydrophobic properties of the substituents on the aromatic ring.

Key descriptors in a QSAR analysis for this system would include:

Electronic Parameters: Hammett constants (σ) are used to quantify the electron-donating or -withdrawing ability of a substituent. For example, σₚ for a para-methyl group is negative (donating), while σₘ for a meta-fluoro group is positive (withdrawing).

Steric Parameters: Descriptors such as Taft's steric parameter (Eₛ) or Verloop's STERIMOL parameters (L, B₁) quantify the size and shape of the substituents, which can be important if steric hindrance affects the reaction rate. nih.gov

Hydrophobicity Parameters: The partition coefficient (log P) describes the lipophilicity of the molecule, which can influence reactivity in different solvent systems. nih.gov

A hypothetical QSAR equation for an electrophilic addition reaction might take the form:

log(k/k₀) = ρσ + δEₛ

where k is the reaction rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, ρ (rho) is the reaction constant indicating sensitivity to electronic effects, and δ (delta) is the sensitivity to steric effects.

A positive ρ value would suggest that the reaction is favored by electron-withdrawing groups, while a negative ρ would indicate it is accelerated by electron-donating groups. For an electrophilic addition proceeding through a carbocation intermediate, a negative ρ value is expected, as electron-donating groups stabilize the positive charge. The magnitude of ρ would provide insight into the extent of charge development in the transition state. Such QSAR models are powerful tools for elucidating reaction mechanisms and predicting the reactivity of new compounds. mdpi.com

Table 3. Example QSAR Parameters for Substituents
SubstituentPositionHammett Constant (σ)Descriptor Type
Fluoro (-F)metaσₘ = +0.34Electronic (Withdrawing)
Methyl (-CH₃)paraσₚ = -0.17Electronic (Donating)

Future Research Directions and Unexplored Avenues in the Study of 3 3 Fluoro 4 Methylphenyl 2 Methyl 1 Propene

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green synthetic routes to 3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Objectives:

Biocatalysis: Exploring enzymatic pathways for the synthesis of the target molecule or its precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a solvent can significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net Recent advancements in solvent- and catalyst-free synthesis of fluorinated compounds demonstrate the feasibility of such approaches. mdpi.com

Energy-Efficient Methodologies: The adoption of microwave-assisted or ultrasound-promoted synthesis could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Exploration of Catalytic Applications

The unique electronic and steric properties of this compound suggest its potential as a ligand or substrate in various catalytic processes.

Potential Catalytic Roles:

Asymmetric Catalysis: The chiral centers that can be introduced through reactions at the double bond make this compound a candidate for the development of new chiral ligands for asymmetric catalysis.

Polymerization Catalysis: The propene moiety could be a monomer or comonomer in polymerization reactions, potentially leading to novel fluorinated polymers with unique properties. The functionalization of polyolefins is a significant area of research.

Organocatalysis: The fluorinated phenyl group can influence the electronic environment of the molecule, making it a potential scaffold for the design of new organocatalysts.

Potential Catalytic Application Rationale Key Research Focus
Asymmetric Ligand SynthesisPotential for creating chiral structures for stereoselective reactions.Design and synthesis of chiral derivatives and their application in asymmetric hydrogenation or C-C bond formation.
Fluorinated Polymer PrecursorThe propene group allows for polymerization.Investigation of polymerization behavior (e.g., Ziegler-Natta, metathesis) and characterization of the resulting polymer properties.
Organocatalyst ScaffoldThe fluoro-aryl group can tune catalytic activity.Design of derivatives that can act as catalysts in reactions like aldol (B89426) or Michael additions.

Advanced Reaction Mechanism Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.

Areas for Mechanistic Investigation:

Electrophilic Addition: Detailed studies on the regioselectivity and stereoselectivity of electrophilic additions to the double bond, considering the influence of the fluoro and methyl substituents on the phenyl ring.

Transition Metal-Catalyzed Reactions: Elucidating the mechanisms of cross-coupling reactions (e.g., Suzuki, Heck) where this compound acts as a substrate. mdpi.comresearchgate.netresearchgate.netrsc.orgacs.org Mechanistic studies of the Suzuki cross-coupling reaction, for instance, have been a subject of significant research. acs.org

Photoredox Catalysis: Investigating the behavior of the compound under photoredox conditions to explore novel C-H functionalization or cycloaddition pathways. researchgate.netresearchgate.netmdpi.comacs.org

Integration with Flow Chemistry Techniques

Flow chemistry offers significant advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis and transformation of this compound is a promising area of research.

Benefits of Flow Chemistry:

Enhanced Safety: Handling potentially hazardous reagents and intermediates in a continuous flow system minimizes risks.

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. elveflow.comarxiv.orgnih.govalineinc.comufluidix.com

Telescoped Synthesis: Integrating multiple reaction steps into a continuous sequence without intermediate purification can streamline the synthesis of derivatives. dntb.gov.uanih.govresearchgate.netrsc.org The application of flow chemistry to the synthesis of fluorinated pharmaceutical intermediates is a growing field. pharmtech.comacs.orgacs.orgbeilstein-journals.orggoflow.at

Further Computational Chemistry Advancements

Computational chemistry provides invaluable insights into molecular properties and reactivity, guiding experimental design and accelerating discovery.

Computational Approaches to Explore:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict spectroscopic properties, investigate reaction mechanisms, and determine the stability of intermediates and transition states. documentsdelivered.comnih.govresearchgate.netacs.org DFT studies have been successfully used to understand the effects of fluorination on organic molecules. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of the molecule and its interactions with solvents or catalysts.

Machine Learning: The use of machine learning algorithms could help in predicting the outcomes of reactions involving this compound and in designing novel derivatives with desired properties.

Design of New Synthetic Methodologies Based on its Unique Structural Features

The specific arrangement of functional groups in this compound can be leveraged to develop novel synthetic methodologies.

Innovative Synthetic Strategies:

C-H Activation: The presence of multiple C-H bonds on the aromatic ring and the methyl groups offers opportunities for developing selective C-H functionalization reactions to build more complex molecules. acs.orgsigmaaldrich.comresearchgate.netmdpi.com

Fluorine as a Directing Group: The fluorine atom can potentially act as a directing group in certain reactions, enabling regioselective transformations on the aromatic ring.

Stereoselective Transformations: The prochiral nature of the double bond makes it an excellent substrate for the development of new stereoselective reactions to create chiral building blocks.

Q & A

Q. Q1. What are the common synthetic routes for 3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aldehydes in basic conditions. For example, demonstrates a similar protocol using para-hydroxyacetophenone and substituted benzaldehydes in ethanol with NaOH . Optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) can enhance reaction rates.
  • Catalyst screening : Phase-transfer catalysts or microwave-assisted synthesis may improve yield.
  • Temperature control : Room temperature for sensitive substrates (to avoid decomposition) or reflux for slower reactions.

Q. Q2. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : Use ¹H/¹³C-APT NMR to confirm regiochemistry and substituent effects. highlights the utility of ¹H NMR for distinguishing methyl and fluorophenyl groups .
  • X-ray crystallography : Programs like SHELX (for refinement) and ORTEP-III (for graphical representation) are critical. and emphasize SHELX’s robustness in small-molecule refinement and ORTEP’s role in visualizing thermal ellipsoids .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Conformational flexibility : The propene chain may adopt multiple rotamers in solution vs. a fixed conformation in crystals.
  • Crystal packing effects : Intermolecular interactions (e.g., π-stacking of fluorophenyl groups) can distort bond angles.

Q. Resolution Strategy :

Perform DFT calculations (e.g., Gaussian or ORCA) to compare optimized gas-phase geometries with X-ray data () .

Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions.

Validate with variable-temperature NMR to detect dynamic effects in solution.

Q. Q4. What strategies are effective for analyzing biological activity when structural analogs show inconsistent results?

Methodological Answer:

  • SAR Studies : Systematically modify substituents (e.g., fluorine position, methyl groups) and assay bioactivity. highlights similar approaches for agrochemical intermediates .
  • Metabolic Stability Tests : Use liver microsomes to assess fluorophenyl group resistance to oxidative degradation.
  • Docking Simulations : Map the compound’s electrostatic potential (via Spartan) to receptor binding sites, focusing on fluorophenyl hydrophobic interactions.

Q. Q5. How can researchers address challenges in regioselective functionalization of the fluorophenyl ring?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution () .
  • Metal-Catalyzed Coupling : Use Pd-mediated Suzuki-Miyaura reactions for C–F bond activation.
  • Photocatalysis : Apply UV light with catalysts like Ir(ppy)₃ to achieve meta-selective C–H functionalization.

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting NMR and X-ray data regarding the compound’s stereochemistry?

Methodological Answer:

  • Dynamic NMR : Perform VT-NMR to detect atropisomerism or slow conformational exchange.
  • Twinned Crystals : Use SHELXL’s TWIN command () to refine twinned datasets and resolve overlapping peaks .
  • Complementary Techniques : Compare with circular dichroism (CD) or VCD spectroscopy for chiral centers.

Methodological Recommendations

Q. Q7. What computational tools are recommended for modeling the compound’s electronic properties?

Methodological Answer:

  • Software : Use Gaussian (DFT), ORCA (for excited states), or ADF (for relativistic effects).
  • Focus Parameters : HOMO-LUMO gaps to predict reactivity, ESP maps for nucleophilic/electrophilic sites.
  • Validation : Cross-check with experimental UV-Vis spectra () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.